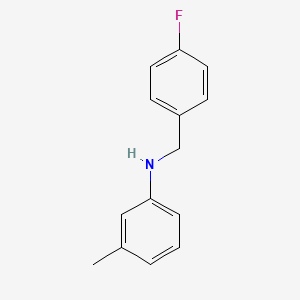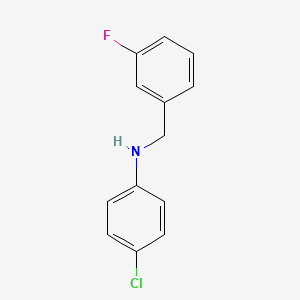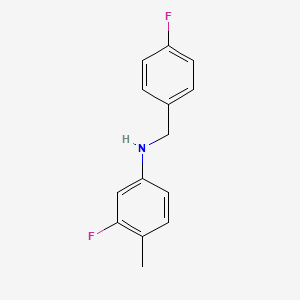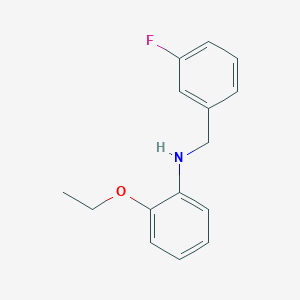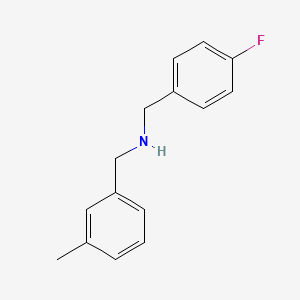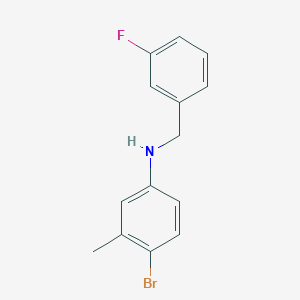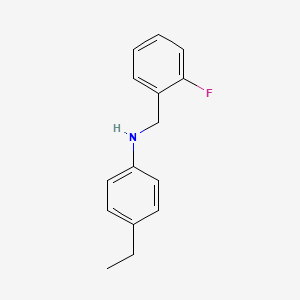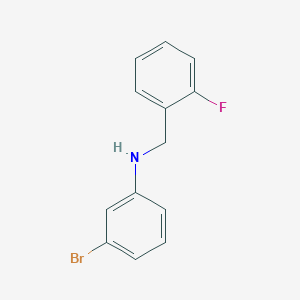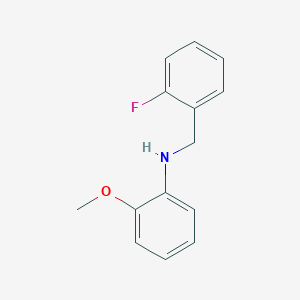
N-(2-Fluorobenzyl)-2-methoxyaniline
説明
N-(2-Fluorobenzyl)-2-methoxyaniline, also known as 2-Fluoro-N-(2-methoxyphenyl)benzylamine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of substituted anilines, which are widely used in the synthesis of various organic molecules.
作用機序
The mechanism of action of N-(2-Fluorobenzyl)-2-methoxyaniline involves the inhibition of tubulin polymerization, which results in the disruption of microtubule formation. Microtubules are essential for cell division, and their disruption leads to the arrest of the cell cycle at the G2/M phase. This ultimately leads to cell death.
Biochemical and Physiological Effects:
N-(2-Fluorobenzyl)-2-methoxyaniline has been reported to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, it has been reported to inhibit the migration and invasion of cancer cells, which are crucial processes for tumor metastasis.
実験室実験の利点と制限
The advantages of using N-(2-Fluorobenzyl)-2-methoxyaniline in lab experiments include its high potency and selectivity towards cancer cells. It has also been reported to exhibit low toxicity towards normal cells. However, the limitations of using this compound include its poor solubility in aqueous solutions, which can affect its bioavailability.
将来の方向性
There are several future directions for the research on N-(2-Fluorobenzyl)-2-methoxyaniline. One of the potential directions is the development of novel analogs with improved solubility and bioavailability. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents. Additionally, the potential use of this compound in combination with immunotherapy for cancer treatment can also be explored.
科学的研究の応用
N-(2-Fluorobenzyl)-2-methoxyaniline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant activity against various cancer cell lines, including breast, colon, and lung cancer. This compound acts as an inhibitor of tubulin polymerization, which is a crucial process for cell division. Thus, it has the potential to be used as an anticancer agent.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-17-14-9-5-4-8-13(14)16-10-11-6-2-3-7-12(11)15/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRGGXWAQVBVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorobenzyl)-2-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



